2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline precursors, followed by their condensation under specific conditions to form the spiro compound. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various indole derivatives .
Scientific Research Applications
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-oxadiazole derivatives: Known for their biological activities and used in medicinal chemistry.
4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Studied for its anti-cancer and anti-inflammatory properties.
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Investigated for its potential therapeutic effects.
Uniqueness
What sets 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for drug development and other scientific research .
Properties
Molecular Formula |
C24H21N5O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-pyridin-3-ylspiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile |
InChI |
InChI=1S/C24H21N5O2/c1-23(2)10-18-20(19(30)11-23)24(15-7-3-4-8-17(15)28-22(24)31)16(12-25)21(26)29(18)14-6-5-9-27-13-14/h3-9,13H,10-11,26H2,1-2H3,(H,28,31) |
InChI Key |
LSGKKKFEPGLCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CN=CC=C5)N)C#N)C |
Origin of Product |
United States |
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